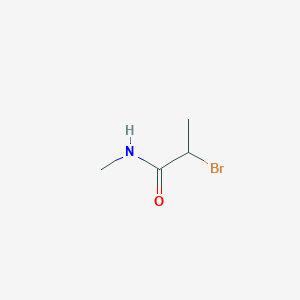
2-Bromo-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromo-N-methylpropanamide” is a chemical compound with the molecular formula C4H8BrNO and a molecular weight of 166.02 . It is also known by its IUPAC name, this compound .
Synthesis Analysis
The synthesis of this compound involves a reaction with 2-bromo-2-methylpropanoyl bromide and aqueous ammonium hydroxide . The reaction is exothermic and requires careful temperature control .
Molecular Structure Analysis
The molecular structure of this compound consists of 4 carbon atoms, 8 hydrogen atoms, 1 bromine atom, and 1 oxygen atom . The InChI code for this compound is 1S/C4H8BrNO/c1-3(5)4(7)6-2/h3H,1-2H3,(H,6,7) .
Chemical Reactions Analysis
The electrochemical reduction of this compound in dipolar aprotic solvents results in the formation of a carbanion at the mercury electrode due to two-electron C–Br bond cleavage . This carbanion undergoes self-protonation by a parent molecule to yield the isobutyramide .
Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 260.6±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 31.9±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 114.1±3.0 cm3 .
Scientific Research Applications
Conformational Analysis and Vibrational Spectroscopy
A study conducted an experimental and quantum chemical investigation on a structure analogous to paracetamol, "2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide," exploring its electronic properties and vibrational mode couplings. This research provides insights into the spectroscopic and electronic characteristics of such compounds, contributing to our understanding of their conformational stability and reactivity (R. Viana et al., 2017).
Photochemical Reactions
Another study focused on the photochemical reactions of different N-(2-acylphenyl)-2-bromo-2-methylpropanamides, investigating the processes of dehydrobromination, cyclization, and bromo-migration. This research highlights the utility of these compounds in synthesizing complex cyclic structures through photochemical methods (T. Nishio et al., 2005).
Antimicrobial Activity
A study evaluated the antimicrobial activity of 2-Chloro(bromo)-(2-methyl)-3-arylpropanamides, including analogs of 2-Bromo-N-methylpropanamide, against various strains of bacteria and fungi. Although these compounds exhibited low antimicrobial activity, the research contributes to the broader search for new antimicrobial agents (B. Grishchuk et al., 2013).
Polymer Technology
In the field of polymer technology, a study discussed the use of α-bromoisobutyryl-functionalized polydopamine, derived from an in situ mixture with dopamine and α-bromoisobutyryl bromide, for surface-initiated atom transfer radical polymerization (SI-ATRP). This highlights the potential of this compound derivatives in creating advanced polymer coatings and materials with specific surface properties (Nathanael Hsueh & C. Chai, 2021).
Mechanism of Action
Safety and Hazards
2-Bromo-N-methylpropanamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (respiratory system) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
Relevant Papers
There are several papers related to this compound. One paper discusses the electrochemical reduction of a series of secondary and tertiary α-bromoisobutyramides in dipolar aprotic solvents . Another paper titled “Wrapped stellate silica nanocomposites as biocompatible luminescent nanoplatforms assessed in vivo” also mentions this compound .
properties
IUPAC Name |
2-bromo-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrNO/c1-3(5)4(7)6-2/h3H,1-2H3,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSQAGFRBPHNIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74538-22-0 |
Source


|
| Record name | 2-bromo-N-methylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]acetamide](/img/structure/B2590150.png)
![N-[(4-{[(2-benzyl-1,2,3,4-tetrahydroisoquinolin-3-yl)formohydrazido]carbonyl}phenyl)methyl]prop-2-enamide](/img/structure/B2590151.png)



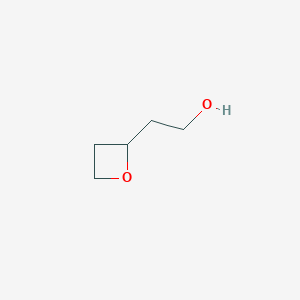
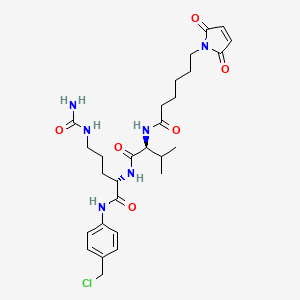
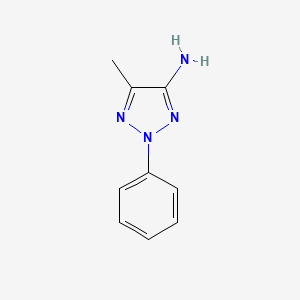
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2590163.png)

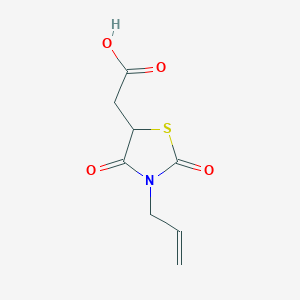
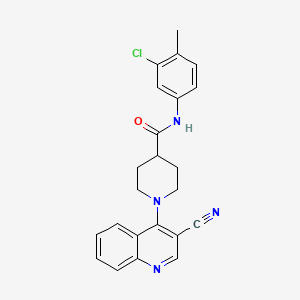
![(E)-4-(Dimethylamino)-N-[[3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]but-2-enamide](/img/structure/B2590171.png)
